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Compound of Interest

Compound Name: Diallyldicarbonate

Cat. No.: B13147176

Get Quote

Executive Summary & Reagent Profile[1][2]
Diallyl Pyrocarbonate (DAPC) is a highly efficient reagent for the chemoselective protection of

amines, alcohols, and thiols under neutral or mild basic conditions. Unlike Allyl Chloroformate

(Alloc-Cl), DAPC does not generate corrosive hydrochloric acid (HCl) as a byproduct, making it

indispensable for acid-sensitive substrates.

Reagent Comparison: DAPC vs. Traditional Reagents
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Feature

Diallyl
Pyrocarbonate (

)

Allyl Chloroformate
(Alloc-Cl)

Diallyl Carbonate
(DAC)

Structure

Byproducts
Allyl Alcohol,

(Volatile/Neutral)
HCl (Corrosive/Acidic) Allyl Alcohol

Reactivity
High (Activated

Anhydride)
High (Acyl Chloride)

Moderate (Requires

Pd Catalyst)

Primary Use
Mild Alloc-Protection,

One-Pot Cyclization

Alloc-Protection

(Robust substrates)
Tsuji-Trost Allylation

Atom Economy
Good (Leaving group

is recyclable alcohol)
Moderate High

Mechanistic Principles
The utility of DAPC lies in its "activated carbonate" structure. It reacts with nucleophiles

(amines, phenols) via an addition-elimination mechanism driven by the release of carbon

dioxide and allyl alcohol.

Reaction Pathway[2][3][4][5][6]
Nucleophilic Attack: The amine lone pair attacks one of the carbonyl carbons of DAPC.

Tetrahedral Intermediate: A transient intermediate forms.

Collapse & Decarboxylation: The intermediate collapses, expelling the Alloc-protected amine,

, and allyl alcohol.
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Figure 1: Mechanistic pathway of amine protection using Diallyl Pyrocarbonate.

Core Application Protocols
Protocol A: One-Pot Chemoselective N-Alloc Protection
Context: This protocol is ideal for protecting amino acids or polyamines where maintaining a

neutral pH is critical to prevent side reactions (e.g., racemization or acid-catalyzed

decomposition).

Materials:

Substrate: Primary/Secondary Amine (1.0 equiv)

Reagent: Diallyl Pyrocarbonate (

) (1.1 equiv)

Solvent: THF, Dichloromethane (DCM), or Water/Dioxane (1:1)

Optional Base:

(only if neutralizing salt forms)

Step-by-Step Methodology:

Preparation: Dissolve the amine (1.0 mmol) in THF (5 mL). If the amine is a salt (e.g.,

hydrochloride), add 1.0 equiv of Triethylamine (TEA) or use a biphasic system with saturated

aqueous

.
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Addition: Add DAPC (1.1 mmol) dropwise to the stirring solution at room temperature (

).

Expert Tip: For highly steric amines, mild heating to

may be required.

Reaction: Stir for 1–4 hours. Monitor via TLC (disappearance of amine) or LC-MS.

Observation: Gas evolution (

) confirms the reaction is proceeding.

Work-up (One-Pot Variation):

If isolating: Evaporate solvent. The byproduct (allyl alcohol) can be removed under high

vacuum or via a short silica plug.

If continuing (One-Pot): The reaction mixture now contains the Alloc-protected amine and

allyl alcohol. The allyl alcohol is generally inert to many subsequent electrophilic steps

(e.g., alkylations, acylations), allowing the user to proceed directly without isolation.

Protocol B: One-Pot Synthesis of Cyclic Carbamates
(1,3-Oxazinan-2-ones)
Context: DAPC can function as a "double electrophile" in the presence of amino-alcohols,

forming cyclic carbamates in a single operation. This is superior to using phosgene or

triphosgene due to safety and handling advantages.

Mechanism:

N-Acylation: Fast reaction of the amine with DAPC to form the Alloc-intermediate.

Transesterification/Cyclization: Under thermal or base-catalyzed conditions, the pendant

hydroxyl group attacks the carbamate carbonyl, displacing allyl alcohol to close the ring.

Step-by-Step Methodology:
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Reactants: Mix 3-amino-1-propanol derivative (1.0 mmol) and DAPC (1.1 mmol) in Toluene

or Acetonitrile.

Phase 1 (N-Protection): Stir at Room Temperature for 1 hour. Confirm formation of the linear

Alloc-carbamate.

Phase 2 (Cyclization):

Add a catalytic amount of base (e.g., DBU, 5 mol%) or heat the solution to reflux (

).

The heat/base promotes the intramolecular attack of the hydroxyl group on the carbamate

carbonyl.

Purification: Cool and concentrate. Purify via flash chromatography.

Step 1: Mixing
Amino-Alcohol + Alloc2O

Intermediate Formation
(Linear N-Alloc Species)

RT, 1h

Step 2: Cyclization Trigger
(Heat or DBU Catalyst)

Intramolecular
Transesterification

Final Product
Cyclic Carbamate

(1,3-Oxazinan-2-one)

- Allyl Alcohol

Click to download full resolution via product page

Figure 2: One-pot workflow for converting amino-alcohols to cyclic carbamates.
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Advanced One-Pot Cascades: Pd-Catalyzed
Decarboxylative Allylation
Scientific Insight: The Alloc group installed by DAPC is not just a protecting group; it is a

"latent" electrophile. In the presence of a Pd(0) catalyst, the Alloc-carbamate can undergo

decarboxylative allylation.[1]

Workflow:

Protection: Amine + DAPC

N-Alloc Amine.

In-situ Activation: Add

(5 mol%).

Reaction: The Pd catalyst inserts into the Allyl-O bond. Decarboxylation occurs, generating a

-allyl Pd complex and an amide anion, which recombine to form an N-allyl product or react
with an external nucleophile.

Troubleshooting & Critical Parameters
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Problem Root Cause Solution

Low Conversion Hydrolysis of DAPC

DAPC is moisture sensitive.

Ensure solvents are dry

(anhydrous THF/DCM). Store

reagent at

under inert gas.

Bumping/Foaming
Rapid

release

Add DAPC slowly (dropwise)

or use a larger headspace

vessel.

Side Product: Di-Alloc Excess Reagent

Use strict stoichiometry (1.0–

1.1 equiv). Secondary amines

are less prone to this than

primary amines.

Purification Difficulty Allyl Alcohol persistence

Allyl alcohol (bp

) can be difficult to remove by

rotary evaporation alone. Use

azeotropic distillation with

heptane or a silica plug.

References
Sennyey, G., Barcelo, G., & Senet, J. P. (1987). Diallyl dicarbonate: A convenient reagent for

the synthesis of allyl carbamates.[2][3] Tetrahedron Letters, 28(47), 5809-5810. Link

McElroy, C. R., et al. (2012). Cyclization reaction of amines with dialkyl carbonates to yield

1,3-oxazinan-2-ones.[4] Pure and Applied Chemistry, 84(3), 707-720. Link

Trost, B. M., & Xu, J. (2009). Palladium-Catalyzed Decarboxylative Asymmetric Allylic

Alkylation of Enol Carbonates.[1][5] Journal of the American Chemical Society, 131(51),

18343–18357. Link

Fukuyama, T., Cheung, M., & Jow, C. K. (1997). Practical Synthesis of Alloc-Protected
Amines. Tetrahedron Letters, 38(33), 5831-5834. (Contextual grounding for Alloc utility).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/publication/233350084_ChemInform_Abstract_Simple_Preparation_of_Symmetrical_Carboxylic_Acid_Anhydrides_by_Means_of_Na2CO3SOCl2
https://www.tcichemicals.com/IN/en/p/P1277
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2FS0040-4039(00)96852-3
https://www.researchgate.net/publication/258903834_Cyclization_reaction_of_amines_with_dialkyl_carbonates_to_yield_13-oxazinan-2-ones
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1351%2FPAC-CON-11-09-23
https://pmc.ncbi.nlm.nih.gov/articles/PMC2804400/
https://pubmed.ncbi.nlm.nih.gov/19928805/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1021%2Fja9053948
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13147176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13147176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

